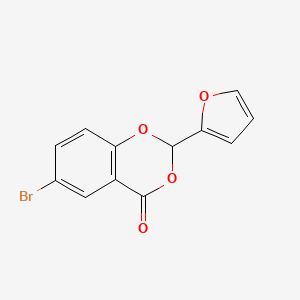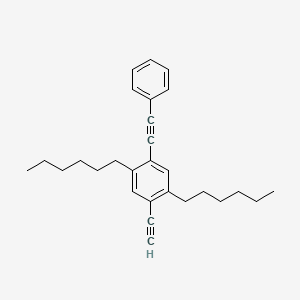
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound that features a bromine atom, a furan ring, and a benzodioxin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the bromination of a precursor compound followed by cyclization reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts such as Lewis acids to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the furan ring can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine: Another brominated compound with a furan ring, known for its potential anticancer activity.
2-(Furan-2-yl)-1,3-benzodioxole: A structurally similar compound without the bromine atom, used in organic synthesis.
Uniqueness
6-Bromo-2-(furan-2-yl)-2H,4H-1,3-benzodioxin-4-one is unique due to the presence of both the bromine atom and the benzodioxin structure, which confer distinct chemical reactivity and potential biological activities. This combination of features makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
876891-26-8 |
|---|---|
Fórmula molecular |
C12H7BrO4 |
Peso molecular |
295.08 g/mol |
Nombre IUPAC |
6-bromo-2-(furan-2-yl)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C12H7BrO4/c13-7-3-4-9-8(6-7)11(14)17-12(16-9)10-2-1-5-15-10/h1-6,12H |
Clave InChI |
JMMMFXAKGHJQQN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2OC3=C(C=C(C=C3)Br)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)


methanone](/img/structure/B14193307.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)
![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)

![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)

